molecular formula C24H28O3 B587723 Desmethylene Oxobexarotene-13C4 Methyl Ester CAS No. 1391054-72-0

Desmethylene Oxobexarotene-13C4 Methyl Ester

Cat. No.: B587723
CAS No.: 1391054-72-0
M. Wt: 368.454
InChI Key: DYVLPJYIGJZAKF-LBHFFFFPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethylene Oxobexarotene-13C4 Methyl Ester involves the incorporation of carbon-13 isotopes into the molecular structure. The reaction conditions often include the use of solvents like dichloromethane and ethyl acetate, with temperature control to ensure the stability of the isotopes.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and stability of the isotope-labeled compound.

Chemical Reactions Analysis

Types of Reactions

Desmethylene Oxobexarotene-13C4 Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Desmethylene Oxobexarotene: The non-labeled version of the compound.

    Bexarotene: A related retinoid receptor agonist used in cancer treatment.

    Tretinoin: Another retinoid used in dermatology.

Uniqueness

Desmethylene Oxobexarotene-13C4 Methyl Ester is unique due to its stable isotope labeling, which provides enhanced analytical capabilities in research applications. This labeling allows for more accurate tracing and quantification in metabolic studies compared to non-labeled compounds.

Properties

IUPAC Name

methyl 4-[3-methyl-5,5,8,8-tetra((113C)methyl)-6,7-dihydronaphthalene-2-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O3/c1-15-13-19-20(24(4,5)12-11-23(19,2)3)14-18(15)21(25)16-7-9-17(10-8-16)22(26)27-6/h7-10,13-14H,11-12H2,1-6H3/i2+1,3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVLPJYIGJZAKF-LBHFFFFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)OC)C(CCC2([13CH3])[13CH3])([13CH3])[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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